molecular formula C23H23N7O5 B15286967 2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid

2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid

Cat. No.: B15286967
M. Wt: 477.5 g/mol
InChI Key: OGSBUKJUDHAQEA-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 2,4-diamino-pteridin-6-ylmethyl core, a but-3-ynyl linker, a benzoylamino group, and a pentanedioic acid moiety. The pteridinylmethyl group may mimic folate analogs, enabling competitive inhibition of PSMA’s enzymatic function, while the pentanedioic acid tail could enhance solubility and binding affinity to PSMA’s glutamate-binding site. This compound’s structural framework aligns with small-molecule PSMA inhibitors, which are explored for diagnostic and therapeutic applications in oncology.

Properties

IUPAC Name

2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861383
Record name N-{4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Pralatrexate undergoes various chemical reactions, including:

Common reagents include folylpolyglutamate synthetase for polyglutamylation and various solvents for purification steps. Major products formed include polyglutamylated derivatives, which have enhanced cellular retention and efficacy .

Scientific Research Applications

Pralatrexate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core motifs, target specificity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Target Binding Affinity (Ki/IC50) Biological Activity
Target Compound Pteridinylmethyl 2,4-Diamino, butynyl, pentanedioic acid ~470 (estimated) PSMA Not reported Proposed folate hydrolase inhibition
[]: Quinazolin-based analog Quinazolin 2-Amino-4-hydroxy, phenyl, carboxyl 482.44 Folate enzymes Not reported Antifolate activity
[]: Methylamino-pteridinyl analogs Pteridinylmethyl Methylamino, benzoylamino, carboxyl ~450–500 (estimated) PSMA (inferred) Not reported Potential PSMA inhibition
[]: mAb J591 (extracellular PSMA) Monoclonal antibody Extracellular PSMA domain binder ~150,000 PSMA (extracellular) High (nM range) Tumor neovasculature targeting

Key Findings and Differentiation

Core Structure and Target Specificity: The target compound and [] analogs share a pteridinylmethyl core, which distinguishes them from quinazolin-based antifolates ([]). The pteridin scaffold is critical for mimicking folate, a PSMA substrate, whereas quinazolin derivatives typically target dihydrofolate reductase (DHFR) . Unlike monoclonal antibodies (e.g., J591 in []), which bind extracellular PSMA epitopes, the target compound likely inhibits intracellular enzymatic activity via competitive binding to the folate hydrolase domain .

The but-3-ynyl linker introduces rigidity, possibly reducing metabolic degradation compared to flexible alkyl chains in other analogs.

In contrast, small molecules like the target compound may penetrate solid tumors more effectively. The pentanedioic acid moiety mimics glutamate, a PSMA substrate, suggesting a dual role in binding and enzymatic inhibition, unlike sulfonamide-based compounds ([]) or penicillin derivatives ([]), which lack PSMA specificity.

Therapeutic Implications: PSMA expression in prostate cancer and tumor neovasculature ([]) positions this compound as a candidate for theranostic applications (e.g., PSMA-targeted radioligands). Its structural uniqueness may reduce off-target effects compared to broader-spectrum antifolates ([]).

Biological Activity

2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid, a compound with significant structural complexity, has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C23H23N7O5C_{23}H_{23}N_{7}O_{5} . The structure includes a pteridine moiety, which is known for its role in various biochemical pathways, particularly those involving folate metabolism.

The biological activity of this compound is primarily attributed to its interaction with key enzymes in the folate pathway. The pteridine structure is reminiscent of dihydrofolate reductase (DHFR) inhibitors, which are crucial in cancer treatment. Inhibition of DHFR leads to disrupted DNA synthesis and cell proliferation in rapidly dividing cells such as cancer cells.

Key Mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : The compound's structural similarity to folate allows it to competitively inhibit DHFR, leading to decreased levels of tetrahydrofolate and subsequently impaired nucleotide synthesis.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through activation of intrinsic pathways.

Biological Assays and Efficacy

The biological activity has been evaluated through various in vitro and in vivo assays. Here are notable findings:

Assay Type Description Results
Growth Inhibition Tested against human tumor cell linesGI(50) values < 1.0×1081.0\times 10^{-8} M
DHFR Inhibition Evaluated for IC(50) against recombinant human DHFRIC(50) = 0.21 µM
Cytotoxicity Assessed in methotrexate-resistant cell linesSignificant cytotoxic effects observed

Case Studies

Several studies have highlighted the biological activity of related compounds that share structural features with this compound:

  • Study on Tumor Cell Lines :
    • A compound structurally similar to the target was tested against various human tumor cell lines and demonstrated considerable growth inhibition, suggesting that modifications on the pteridine ring can enhance antitumor activity .
  • Mechanistic Insights :
    • Research indicated that compounds with a similar pteridine structure were effective substrates for folylpolyglutamate synthetase (FPGS), which is essential for the retention of antifolates within cells. This property enhances their therapeutic efficacy by increasing intracellular concentrations .
  • Resistance Studies :
    • Investigations into methotrexate-resistant cell lines revealed that the compound could overcome certain resistance mechanisms associated with DHFR mutations, indicating potential for use in resistant tumors .

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